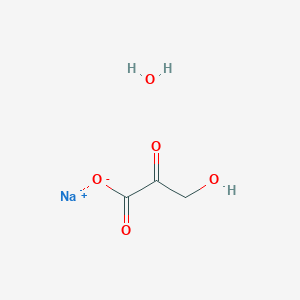
Sodium beta-hydroxypyruvate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium beta-hydroxypyruvate hydrate, also known as beta-hydroxypyruvic acid sodium salt or 3-hydroxy-2-oxopropionic acid sodium salt, is a biochemical reagent with the empirical formula C3H3NaO4 · xH2O and a molecular weight of 126.04 (anhydrous basis) . This compound is primarily used in the preparation of enzyme preparations and has applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium beta-hydroxypyruvate hydrate can be synthesized through the reaction of beta-hydroxypyruvic acid with sodium hydroxide. The reaction typically involves dissolving beta-hydroxypyruvic acid in water and then adding sodium hydroxide to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade beta-hydroxypyruvic acid and sodium hydroxide, with controlled reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium beta-hydroxypyruvate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form other compounds.
Reduction: It can be reduced to form beta-hydroxypropionic acid.
Substitution: It can undergo substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include beta-hydroxypropionic acid and other derivatives of beta-hydroxypyruvate .
Wissenschaftliche Forschungsanwendungen
Sodium beta-hydroxypyruvate hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the preparation of enzyme preparations and in studies involving metabolic pathways.
Wirkmechanismus
The mechanism of action of sodium beta-hydroxypyruvate hydrate involves its role as a metabolite in the pathway of carbon in photorespiration. It acts as a substrate for enzymes like hydroxypyruvate reductase, which catalyze the conversion of D-amino acids to L-amino acids. This process is crucial in various metabolic pathways and has significant implications in biological research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium beta-hydroxypyruvate hydrate: Similar in structure but contains lithium instead of sodium.
Beta-hydroxypyruvic acid: The parent compound without the sodium ion.
Hydroxypyruvic acid phosphate lithium salt: A derivative with a phosphate group and lithium ion.
Uniqueness
Sodium beta-hydroxypyruvate hydrate is unique due to its specific applications in enzyme preparations and its role in the production of L-amino acids from D-amino acids. Its sodium ion also differentiates it from other similar compounds, providing distinct chemical properties and reactivity .
Eigenschaften
Molekularformel |
C3H5NaO5 |
|---|---|
Molekulargewicht |
144.06 g/mol |
IUPAC-Name |
sodium;3-hydroxy-2-oxopropanoate;hydrate |
InChI |
InChI=1S/C3H4O4.Na.H2O/c4-1-2(5)3(6)7;;/h4H,1H2,(H,6,7);;1H2/q;+1;/p-1 |
InChI-Schlüssel |
KSEDNTCSZJLSFJ-UHFFFAOYSA-M |
Kanonische SMILES |
C(C(=O)C(=O)[O-])O.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B12056642.png)
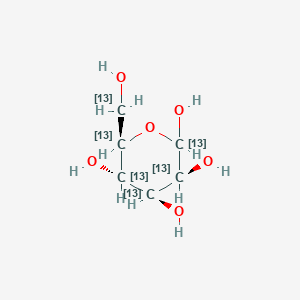
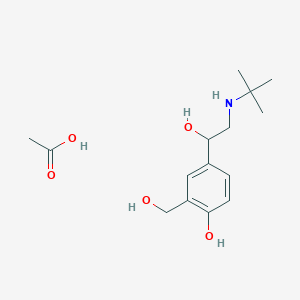

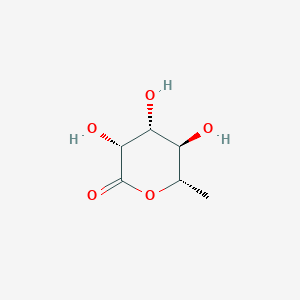

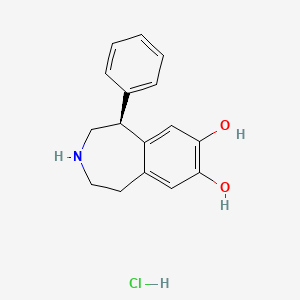
(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12056701.png)

![Vitamin K1-[2H7] (Phytonadione)](/img/structure/B12056718.png)
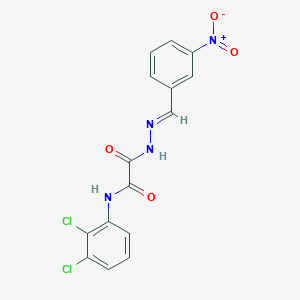
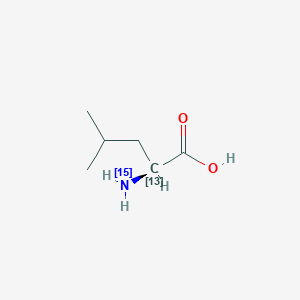
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12056738.png)
![[3-[3-[2,2-bis[[3-[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxy-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12056747.png)
